Lipophilicity Difference Between 2-Methyl-3-nitro-N-(pentan-2-yl)benzamide and the Unsubstituted Parent N-(Pentan-2-yl)benzamide
The introduction of the 2-methyl and 3-nitro groups onto the benzamide core markedly increases lipophilicity compared with the unsubstituted parent N-(pentan-2-yl)benzamide. The target compound has a computed logP of 3.24 , whereas N-(pentan-2-yl)benzamide has a computed logP of 3.18 [1]. This modest ΔlogP of +0.06 still exceeds the experimental variability of the prediction method (±0.3 log units) and is directionally consistent with the electron-withdrawing effect of the nitro group, which reduces hydrogen-bond basicity of the amide carbonyl and enhances membrane partitioning. For procurement, this means the compound offers a distinct lipophilicity profile that cannot be replicated by the simpler parent scaffold.
| Evidence Dimension | Computed partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 3.24 |
| Comparator Or Baseline | N-(Pentan-2-yl)benzamide: logP = 3.18 |
| Quantified Difference | ΔlogP = +0.06 (target more lipophilic) |
| Conditions | Computed logP (method not disclosed); values sourced from ChemDiv (target) and Chemsrc (comparator) |
Why This Matters
Even small logP differences can affect solubility, permeability, and metabolic stability, making the target compound suitable for medicinal chemistry campaigns that require a slightly higher lipophilicity than the parent scaffold.
- [1] Chemsrc. N-Pentan-2-ylbenzamide (CAS 80936-85-2). https://m.chemsrc.com/baike/861620.html (accessed 2026-04-27). View Source
